

# Technical Guide: 4-Benzyloxy-3-methoxyphenylboronic acid

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## Compound of Interest

Compound Name: 4-Benzyloxy-3-methoxyphenylboronic acid

Cat. No.: B1278669

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Benzyloxy-3-methoxyphenylboronic acid**, a key building block in modern organic synthesis. It is intended for professionals in research and drug development who utilize complex organic molecules.

## Core Compound Properties

**4-Benzyloxy-3-methoxyphenylboronic acid** is a solid organic compound valued for its role in forming carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.<sup>[1]</sup><sup>[2]</sup> Its structure incorporates a benzyloxy and a methoxy group, which influence its reactivity and make it a versatile reagent in the synthesis of complex molecular architectures.

Data Presentation: Physicochemical Properties

All quantitative data for **4-Benzyloxy-3-methoxyphenylboronic acid** are summarized in the table below for clear reference and comparison.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Weight  | 258.08 g/mol                                    | [3][4]    |
| Molecular Formula | C <sub>14</sub> H <sub>15</sub> BO <sub>4</sub> | [3][4]    |
| CAS Number        | 243990-53-6                                     | [3][5]    |
| Physical Form     | Solid   | [4]       |
| Melting Point     | 200 °C  | [3]       |
| InChI Key         | PBVVDNNDISDIUSU-<br>UHFFFAOYSA-N                | [3][4]    |

## Applications in Synthesis and Drug Discovery

Boronic acids are fundamental reagents in organic chemistry, and **4-Benzyloxy-3-methoxyphenylboronic acid** is no exception. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds and other complex molecules.[1][6][7] This reaction's tolerance for a wide range of functional groups and its mild conditions make it highly valuable in the synthesis of:

- Pharmaceuticals: As a versatile building block for creating compounds targeting specific biological pathways.[1]
- Agrochemicals: For the development of new pesticides and herbicides.[2]
- Advanced Materials: In the design of polymers and nanomaterials with unique optical or electronic properties.[1]

The ability to introduce the benzyloxy-methoxyphenyl moiety allows for fine-tuning the steric and electronic properties of a target molecule, which is a critical aspect of drug design and material science.

## Experimental Protocols

The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a primary application for this compound. This protocol is based on

established methodologies for similar boronic acids.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl halide with **4-Benzyloxy-3-methoxyphenylboronic acid**.

Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- **4-Benzyloxy-3-methoxyphenylboronic acid** (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(OAc)<sub>2</sub>) (0.01 - 0.05 equivalents)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, or Cs<sub>2</sub>CO<sub>3</sub>) (2.0 - 3.0 equivalents)[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Solvent (e.g., 1,4-Dioxane/Water, DMF, or Toluene)[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (round-bottom flask, condenser) and magnetic stirrer.

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), **4-Benzyloxy-3-methoxyphenylboronic acid** (1.2 equiv.), and the base (2.0 equiv.).[\[7\]](#)
- Inert Atmosphere: Seal the flask with a septum and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[\[7\]](#)
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst to the mixture.[\[7\]](#)[\[10\]](#)
- Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.[\[7\]](#)[\[10\]](#)
- Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction, typically with water, and extract the product with an organic solvent (e.g., ethyl acetate).[11]
- Purification: Dry the combined organic layers over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the final biaryl compound.[7][11]

## Visualization of Chemical Synthesis

### Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical steps involved in a typical Suzuki-Miyaura cross-coupling experiment using **4-Benzyloxy-3-methoxyphenylboronic acid**.

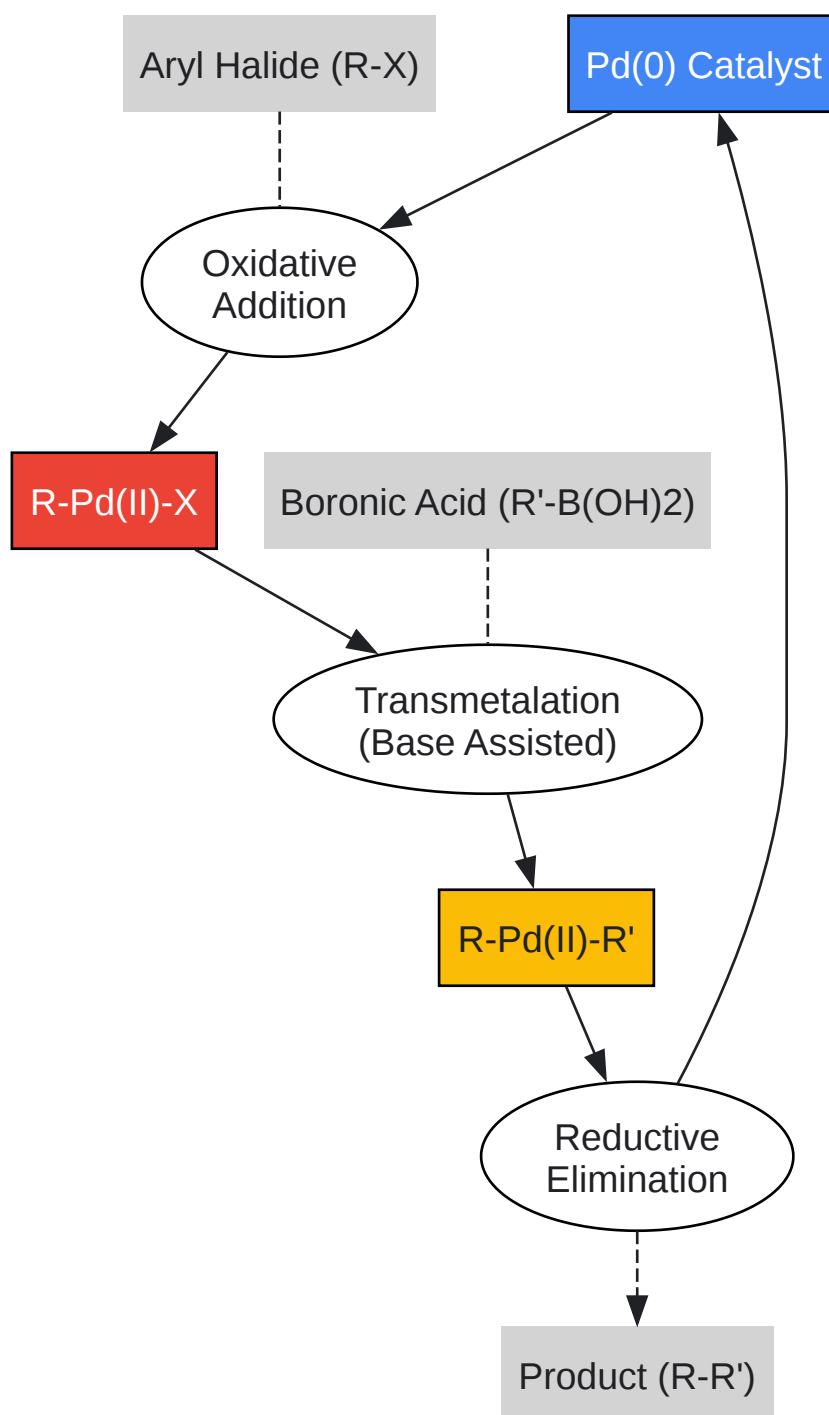


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Caption: Logical workflow for a Suzuki-Miyaura coupling experiment.

### Catalytic Cycle of Suzuki-Miyaura Reaction

This diagram illustrates the well-established catalytic cycle for the Suzuki-Miyaura reaction, a fundamental process in which this boronic acid participates.[6][10]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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